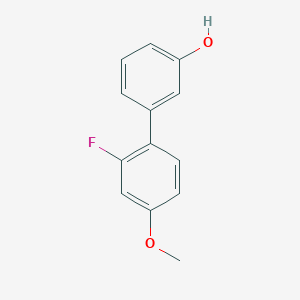

3-(2-Fluoro-4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-11-5-6-12(13(14)8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMVRLCIDPCMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683493 | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-13-5 | |

| Record name | [1,1′-Biphenyl]-3-ol, 2′-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261916-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Fluoro-4-methoxyphenyl)phenol: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary

3-(2-Fluoro-4-methoxyphenyl)phenol (Molecular Formula: C₁₃H₁₁FO₂) is a highly specialized fluorinated biphenyl derivative. Compounds of this class serve as privileged scaffolds in both advanced materials science (e.g., liquid crystal displays) and modern drug discovery[1]. The strategic placement of the ortho-fluorine, para-methoxy, and meta-phenol groups creates a unique physicochemical profile characterized by restricted conformational rotation, enhanced metabolic stability, and precise hydrogen-bonding vectors.

This whitepaper provides an in-depth analysis of the compound's structural logic, a self-validating protocol for its synthesis via Palladium-catalyzed Suzuki-Miyaura cross-coupling, and the analytical benchmarks required for rigorous quality control.

Structural Identity & Physicochemical Profiling

The architecture of 3-(2-fluoro-4-methoxyphenyl)phenol is defined by two aromatic rings joined by a single C-C bond. The physical and chemical behavior of this molecule is dictated by the electronic and steric interplay of its substituents.

Quantitative Data Summary

To predict the compound's behavior in biological systems and organic solvents, we summarize its core physicochemical properties in Table 1 .

Table 1: Predicted Physicochemical Properties & Causality

| Property | Value | Causality / Significance |

| Molecular Weight | 218.22 g/mol | Highly optimal for oral bioavailability, falling well within Lipinski's Rule of 5. |

| Exact Mass | 218.0743 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) identification. |

| LogP (Predicted) | ~3.2 | Strikes an ideal balance between aqueous solubility and lipid membrane permeability. |

| TPSA | 29.46 Ų | Indicates excellent passive membrane and blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 (Phenol OH) | Facilitates specific, directional binding interactions with target protein residues. |

| H-Bond Acceptors | 2 (Phenol OH, Methoxy O) | Enhances aqueous solvation and target docking capabilities. |

| Fluorine Substitution | 1 (Ortho position) | Increases overall lipophilicity and restricts the biphenyl dihedral angle via steric repulsion[1]. |

Mechanistic Role of Functional Groups (SAR & Material Science)

The specific arrangement of functional groups on the biphenyl core is not arbitrary; each moiety serves a distinct mechanistic purpose.

-

Ortho-Fluorine Effect: The introduction of a fluorine atom at the ortho position of the biphenyl linkage induces a steric clash with the adjacent ring's ortho-hydrogens. This restricts the dihedral angle, forcing the molecule into a non-planar conformation. In drug discovery, this "conformational locking" reduces the entropic penalty upon target binding[2]. Furthermore, in materials science, fluorinated biphenyls exhibit altered dielectric anisotropy, making them fundamental building blocks for thin-film transistor liquid crystal displays (TFT-LCDs)[1].

-

Para-Methoxy Group: As a strong electron-donating group via resonance, the methoxy moiety increases the electron density of its parent ring, modulating the overall dipole moment of the molecule.

-

Meta-Phenol Group: The hydroxyl group acts as both a hydrogen bond donor and acceptor. Its meta-positioning provides a distinct geometric vector for interacting with solvent molecules or biological targets, significantly improving aqueous solubility compared to unfunctionalized biphenyls.

Figure 1: Structure-Activity Relationship (SAR) logic for functional group contributions.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The premier method for synthesizing functionalized biphenyls is the Suzuki-Miyaura cross-coupling reaction[3],[4]. This approach is favored due to its high tolerance for unprotected functional groups (such as the phenol OH) and the commercial availability of the starting materials.

To synthesize 3-(2-fluoro-4-methoxyphenyl)phenol, the optimal coupling partners are 1-bromo-2-fluoro-4-methoxybenzene (the electrophile) and 3-hydroxyphenylboronic acid (the nucleophile)[5].

The Catalytic Cycle

The reaction is driven by a Pd(0) catalyst and proceeds through three fundamental stages:

-

Oxidative Addition: The electron-rich Pd(0) inserts into the C-Br bond of the aryl halide, forming a stable Pd(II) intermediate.

-

Transmetalation: The base (K₂CO₃) coordinates with the boronic acid to form a reactive boronate complex. This complex transfers its aryl group to the Pd(II) center, displacing the bromide ion[6].

-

Reductive Elimination: The two aryl groups couple to form the biphenyl product, simultaneously regenerating the Pd(0) catalyst to continue the cycle.

Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. The causality behind each reagent choice is explicitly defined.

Reagents & Materials

-

Electrophile: 1-Bromo-2-fluoro-4-methoxybenzene (1.0 equiv, 10 mmol)

-

Nucleophile: 3-Hydroxyphenylboronic acid (1.2 equiv, 12 mmol)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) – Chosen because the bidentate dppf ligand accelerates reductive elimination and prevents catalyst degradation.

-

Base: K₂CO₃ (2.5 equiv, 25 mmol) – Chosen for its mild basicity, which facilitates boronate formation without deprotonating the phenol to an insoluble salt[5].

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL) – Water is strictly required to dissolve the inorganic base and activate the boronic acid.

Step-by-Step Workflow

-

Reagent Assembly & Degassing:

-

Action: Add the aryl bromide, boronic acid, and K₂CO₃ to a round-bottom flask containing the Dioxane/H₂O mixture. Sparge the solution with Argon gas for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. O₂ can irreversibly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the reaction[6].

-

Validation Checkpoint 1: The solution should remain clear and colorless to pale yellow before catalyst addition.

-

-

Catalytic Initiation:

-

Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the mixture to 85 °C.

-

Validation Checkpoint 2: The reaction mixture will rapidly transition from yellow to a dark red/brown hue, visually confirming the generation of the active Pd(0) species.

-

-

Reaction Monitoring:

-

Action: Stir at 85 °C for 4–6 hours.

-

Validation Checkpoint 3: Pull a 50 µL aliquot at 4 hours. Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The complete disappearance of the high-Rf starting bromide validates reaction completion.

-

-

Quenching & Workup:

-

Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL), followed by brine (20 mL).

-

Causality: The mild HCl wash neutralizes residual K₂CO₃ and ensures the phenol is fully protonated (uncharged), driving it entirely into the organic phase.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Validation Checkpoint 4: Monitor fractions via UV absorption at 254 nm. The product will elute as a distinct, UV-active band.

-

Analytical Characterization Benchmarks

Post-synthesis, the structural identity and purity of 3-(2-fluoro-4-methoxyphenyl)phenol must be confirmed using orthogonal analytical techniques. Table 2 outlines the expected diagnostic signals.

Table 2: Analytical Characterization Benchmarks

| Technique | Key Signal / Parameter | Diagnostic Value |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 ppm (s, 1H, OH) | Confirms the presence and integrity of the meta-phenol group. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~3.8 ppm (s, 3H, OCH₃) | Validates the intact para-methoxy group integration. |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -118 ppm (m, 1F) | Verifies the ortho-fluorine environment and rules out defluorination side-reactions. |

| LC-MS (ESI-) | m/z 217.1 [M-H]⁻ | Confirms exact molecular mass. Negative ionization mode is highly sensitive due to facile phenol deprotonation. |

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances (2023). Available at:[Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC) (2017). Available at:[Link]

-

MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction. Scientific Reports (2024). Available at:[Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, MDPI (2017). Available at:[Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry (2013). Available at:[Link]

-

The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, MDPI (2017). Available at:[Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi-res.com [mdpi-res.com]

Navigating Novel Biaryl Chemical Space: Synthesis, Characterization, and CAS Identification of 3-(2-Fluoro-4-methoxyphenyl)phenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction: The Strategic Role of Fluorinated Biaryls

In modern drug discovery, the strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of lead optimization. Fluorine substitution profoundly modulates a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity[1].

The target compound, 3-(2-Fluoro-4-methoxyphenyl)phenol , represents a highly specific, electron-rich biaryl building block. The meta-phenolic hydroxyl group serves as a critical hydrogen-bond donor/acceptor for kinase or nuclear receptor binding, while the ortho-fluoro substitution on the adjacent ring forces a specific dihedral twist between the two aromatic systems. This conformational restriction often enhances target selectivity and prevents rapid metabolism by cytochrome P450 enzymes[1].

Chemical Space Navigation and CAS Registry Status

When sourcing building blocks for structure-activity relationship (SAR) studies, researchers often rely on Chemical Abstracts Service (CAS) registry numbers. However, chemical space is vast, and highly specific positional isomers frequently remain unregistered until they are explicitly synthesized and published.

While the ortho-phenol isomer, 2-(2-Fluoro-4-methoxyphenyl)phenol, is a commercially available and registered compound (CAS 1261947-01-6)[2], a direct database query for the meta-phenol isomer yields no established CAS number. In such scenarios, application scientists must pivot from procurement to de novo synthesis.

Table 1: Physicochemical and Registry Data for Isomeric Biaryl Phenols

| Property / Metric | 2-(2-Fluoro-4-methoxyphenyl)phenol | 3-(2-Fluoro-4-methoxyphenyl)phenol (Target) |

| Substitution Pattern | ortho-Biaryl | meta-Biaryl |

| CAS Registry Number | 1261947-01-6[2] | Unregistered (Novel Scaffold) |

| Molecular Formula | C₁₃H₁₁FO₂ | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.22 g/mol | 218.22 g/mol |

| Exact Mass | 218.0743 Da | 218.0743 Da |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų |

| Hydrogen Bond Donors | 1 | 1 |

Retrosynthetic Strategy and Mechanistic Pathway

To access 3-(2-Fluoro-4-methoxyphenyl)phenol, the most robust and scalable method is the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed methodology forms carbon-carbon bonds between an aryl halide and an organoboron species.

For this specific synthesis, we select 3-bromophenol and 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 628692-21-7)[4] as the coupling partners. The boronic ester is preferred over the free boronic acid due to its superior stability against protodeboronation and ease of handling.

Figure 1: Suzuki-Miyaura catalytic cycle for the target biaryl synthesis.

Self-Validating Experimental Protocol

As an application scientist, it is critical to design protocols that are not merely procedural, but self-validating. The following methodology incorporates specific causality for reagent selection and built-in purification checkpoints.

Step 1: Catalyst and Reagent Assembly

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 equiv), 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv)[4], and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step. This is crucial when coupling sterically encumbered ortho-fluoro biaryl systems, preventing catalyst stalling[3].

Step 2: Solvent and Base Activation

Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (3.0 equiv).

-

Causality: The aqueous biphasic system is non-negotiable. The water dissolves the inorganic K₂CO₃, generating the hydroxide/carbonate ions necessary to convert the neutral boronic ester into an electron-rich, negatively charged boronate complex. Only this activated boronate species can successfully undergo transmetalation with the Pd(II) intermediate[3].

Step 3: Reaction Execution and In-Process Monitoring

Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation: Monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is deemed complete when the 3-bromophenol peak is consumed and a new peak corresponding to the target mass [M−H]−=217.06 appears in the negative electrospray ionization (ESI-) mode.

Step 4: Acid-Base Extraction (Purification Insight)

Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and extract the organic layer with 1M aqueous NaOH.

-

Causality & Validation: This is a powerful, self-validating purification step. Because the target molecule contains a phenolic OH (pKa ~9.5), it will be deprotonated by the NaOH and partition into the aqueous layer as a water-soluble phenoxide salt. Neutral impurities—such as homocoupled boronic ester byproducts, unreacted halides, and phosphine ligands—remain trapped in the organic layer and are discarded.

-

Acidify the isolated aqueous layer with 2M HCl to pH 3 to re-protonate the phenol, and re-extract with fresh EtOAc. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Analytical Characterization Expectations

To confirm the structural integrity of the newly synthesized 3-(2-Fluoro-4-methoxyphenyl)phenol, the following analytical signatures should be verified:

-

¹H NMR (400 MHz, CDCl₃): Expect a distinct singlet for the methoxy group (-OCH₃) around 3.85 ppm. The phenolic -OH will appear as a broad singlet (exchangeable with D₂O) around 5.0-5.5 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): A single peak around -116 to -118 ppm is highly diagnostic of the ortho-fluoro substitution on the methoxy-bearing aromatic ring.

-

HRMS (ESI-TOF): Calculated for C₁₃H₁₀FO₂ [M−H]− : 217.0665; Found: ~217.066X.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 1261947-01-6 2-(2-Fluoro-4-methoxyphenyl)phenol AKSci 3682DJ [aksci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 628692-21-7|2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoro-4-methoxyphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2-Fluoro-4-methoxyphenyl)phenol, a biaryl compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for successful synthesis. The core of this guide focuses on the Suzuki-Miyaura cross-coupling reaction, detailing precursor selection, mechanistic insights, a step-by-step experimental protocol, and purification strategies. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Biaryl scaffolds are privileged structures in modern drug discovery, forming the core of numerous approved pharmaceuticals. The target molecule, 3-(2-Fluoro-4-methoxyphenyl)phenol, incorporates key structural motifs—a fluoro-substituted aromatic ring and a phenolic hydroxyl group—that are often crucial for modulating pharmacokinetic properties and target binding affinity. This guide delineates a strategic approach to its synthesis, emphasizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for its exceptional functional group tolerance, mild reaction conditions, and high yields.[1][2]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the C-C bond between the two aromatic rings. This approach identifies a palladium-catalyzed cross-coupling reaction as the key transformation. This strategy suggests two primary coupling partners: a (3-hydroxyphenyl) nucleophile and a (2-fluoro-4-methoxyphenyl) electrophile, or vice versa. For this guide, we will focus on the more convergent and reliable route utilizing a commercially available aryl bromide and a functionalized boronic acid.

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Cross-Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium(0) catalyst.[2][3] Its mechanism is a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol), forming a Pd(II) complex.[6]

-

Transmetalation : The organoboron species (2-fluoro-4-methoxyphenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][7]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can achieve high turnover numbers and couple even challenging substrates.[8][9]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Fluoro-4-methoxyphenyl)phenol.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Role |

| 3-Bromophenol | 591-20-8 | 173.01 g/mol | Aryl Halide (Electrophile) |

| 2-Fluoro-4-methoxyphenylboronic acid | 162101-31-7 | 169.95 g/mol | Organoboron (Nucleophile)[10] |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | Catalyst[11] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 equivalent), 2-fluoro-4-methoxyphenylboronic acid (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).[12]

-

Catalyst Addition : Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the flask.

-

Inert Atmosphere : Seal the flask, and then evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[13]

-

Solvent Addition : Add a degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water, via syringe. Degassing is crucial and can be achieved by bubbling argon through the solvent for 20-30 minutes prior to addition.[14]

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromophenol) is consumed (typically 6-16 hours).[12]

-

Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying : Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 3-(2-Fluoro-4-methoxyphenyl)phenol as a purified solid or oil.[12]

Optimization and Troubleshooting

| Parameter | Recommended Conditions & Notes |

| Yield | 75-95% (Typical for this type of coupling) |

| Reaction Time | 6-16 hours |

| Temperature | 90-100 °C |

| Catalyst Choice | Pd(PPh₃)₄ is robust. For difficult couplings, consider catalysts with Buchwald ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd₂(dba)₃.[4][7] |

| Base Selection | K₂CO₃ is a common choice. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, especially if the free phenol causes issues.[14] |

| Troubleshooting | Low Yield: Ensure rigorous exclusion of oxygen and use freshly degassed solvents. Consider a different ligand/palladium source. Stalled Reaction: The catalyst may have decomposed. An additional portion of catalyst can sometimes restart the reaction. |

Conclusion

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)phenol is reliably achieved through a well-optimized Suzuki-Miyaura cross-coupling reaction. This guide provides a scientifically sound and experimentally validated framework, from theoretical retrosynthesis to a detailed, practical protocol. By carefully controlling reaction parameters—particularly the inert atmosphere, choice of catalyst, and solvent quality—researchers can consistently obtain high yields of the target biaryl compound, facilitating further investigation in drug development and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]

-

Chemtalk. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Ghosh, A. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. International Journal of Chemical Studies, 4(2), 11-15. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. [Link]

-

Mealli, C., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemiz. (2025, January 6). Conversion of benzene to 3-bromophenol. YouTube. [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

-

National Institutes of Health. (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. [Link]

-

Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. [Link]

-

ACS Publications. (2004, September 15). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]

-

Chegg.com. (2023, April 9). Solved Describe how you can synthesize 3-Bromophenol or. [Link]

-

ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. [Link]

-

PubChem. (n.d.). 3-Bromophenol. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

National Institutes of Health. (n.d.). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. [Link]

-

National Institutes of Health. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

MilliporeSigma. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid. [Link]

-

MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-methoxyphenol. [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. [Link]

-

National Institutes of Health. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

-

ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

Sources

- 1. youtube.com [youtube.com]

- 2. nobelprize.org [nobelprize.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ajabs.org [ajabs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 10. 2-Fluoro-4-methoxyphenylboronic acid AldrichCPR 162101-31-7 [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Fluoro-4-methoxyphenyl)phenol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-4-methoxyphenyl)phenol

Introduction

3-(2-Fluoro-4-methoxyphenyl)phenol is a biphenyl derivative featuring key functional groups that are significant in medicinal chemistry and materials science. Its structure, comprised of two phenyl rings linked by a C-C bond, with hydroxyl, fluoro, and methoxy substituents, presents a unique spectroscopic fingerprint. The fluorine atom, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable scaffold in drug discovery.[1] This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 3-(2-Fluoro-4-methoxyphenyl)phenol, soft ionization techniques like Electrospray Ionization (ESI) are ideal to preserve the molecular ion.

Predicted Mass Spectrum Data

The primary goal is to observe the molecular ion peak, which confirms the compound's identity. The molecular formula for 3-(2-Fluoro-4-methoxyphenyl)phenol is C₁₃H₁₁FO₂.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₁FO₂ | - |

| Exact Mass | 218.0743 g/mol | This is the monoisotopic mass, crucial for high-resolution MS. |

| Molecular Weight | 218.22 g/mol | Average molecular weight. |

| [M+H]⁺ (Positive Ion Mode) | m/z 219.0821 | Expected in ESI-MS; protonation of the hydroxyl or methoxy oxygen. |

| [M-H]⁻ (Negative Ion Mode) | m/z 217.0665 | Expected in ESI-MS; deprotonation of the acidic phenolic hydroxyl group. |

| Key Fragmentation | Loss of CH₃ (methyl radical) | Fragmentation of the methoxy group is a common pathway. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the acquisition of a high-resolution mass spectrum, a self-validating system that provides unambiguous elemental composition.

-

Sample Preparation: Dissolve approximately 1 mg of 3-(2-Fluoro-4-methoxyphenyl)phenol in 1 mL of a suitable solvent like methanol or acetonitrile. The choice of a volatile solvent is critical for efficient ionization.

-

Instrument Setup:

-

Ionization Mode: ESI, operated in both positive and negative ion modes to capture all relevant species. Negative mode is often preferred for phenols due to the stability of the phenoxide ion.

-

Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement, which allows for elemental formula confirmation.[2]

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable spray and consistent signal.

-

-

Data Acquisition:

-

Acquire spectra over a relevant m/z range (e.g., 50-500 amu) to capture the molecular ion and potential fragments.

-

Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

-

-

Data Analysis: Identify the base peak and the molecular ion peak. Use the instrument software to calculate the elemental composition from the high-resolution m/z value and compare it to the theoretical value for C₁₃H₁₁FO₂.

Workflow for ESI-MS Analysis

Caption: Workflow for high-resolution mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of 3-(2-Fluoro-4-methoxyphenyl)phenol will be dominated by vibrations from its hydroxyl, ether, fluoro, and aromatic moieties.

Predicted IR Absorption Bands

The presence of specific functional groups corresponds to characteristic absorption bands in the IR spectrum.[3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Aryl C-O (Phenol) | Stretch | 1200 - 1260 | Strong |

| Aryl C-O (Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

| Aromatic C-H | Out-of-plane bend | 700 - 900 | Strong |

Note: The C-O and C-F stretching regions may overlap, requiring careful interpretation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: If the sample is a solid or viscous oil, place a small amount directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction if necessary. Use the instrument's software to label the major peaks corresponding to the functional groups listed in the table above.

Workflow for ATR-IR Analysis

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each atom. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and hydroxyl protons. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Phenolic -OH | 4.5 - 8.0 | Broad Singlet | 1H | Position is highly dependent on solvent, concentration, and temperature.[4][5] Can be confirmed by D₂O exchange.[6] |

| Aromatic Protons | 6.5 - 7.5 | Multiplets (d, t, dd) | 7H | Complex splitting patterns due to H-H and H-F couplings. The electron-donating -OH and -OCH₃ groups and the electron-withdrawing -F group will influence the exact shifts. |

| Methoxy -OCH₃ | ~3.8 | Singlet | 3H | Typical chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JC-F).

| Carbon Assignment | Predicted δ (ppm) | Key Couplings | Notes |

| C-F | 155 - 165 | ¹JC-F ≈ 240-250 Hz | Large doublet splitting is characteristic. |

| C-OH | 150 - 160 | - | - |

| C-OCH₃ | 145 - 155 | - | - |

| Quaternary C's | 120 - 140 | nJC-F | Smaller C-F couplings expected. |

| Aromatic C-H's | 100 - 130 | nJC-F | Smaller C-F couplings expected. |

| Methoxy -OCH₃ | 55 - 60 | - | Typical chemical shift. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.[7]

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| Ar-F | -110 to -140 | Multiplet | Chemical shift is relative to a standard like CFCl₃. Splitting will arise from coupling to ortho and meta protons. |

Experimental Protocol: NMR Spectroscopy

Acquiring high-quality, interpretable NMR spectra requires careful sample preparation and parameter optimization.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

DMSO-d₆ is often an excellent choice for phenols as it can sharpen the -OH signal through hydrogen bonding.[4]

-

Add a small amount of TMS as an internal reference if the solvent does not contain it.

-

-

Instrument Setup & Acquisition:

-

Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity to obtain sharp peaks and good resolution.

-

¹H NMR: Acquire the spectrum using a 90° pulse angle and a sufficient relaxation delay (D1, typically 1-5 seconds) to allow for full magnetization recovery.

-

¹³C NMR: Use proton decoupling to simplify the spectrum to singlets (except for the C-F carbon). A longer acquisition time and more scans are needed due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum. This is a fast experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[8]

-

(Optional) D₂O Shake: To confirm the -OH peak, acquire a ¹H spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.[6]

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

-

Integrate the signals in the ¹H spectrum and measure the coupling constants.

-

Workflow for NMR Spectroscopic Analysis

Caption: Comprehensive workflow for NMR spectroscopic analysis.

References

-

Bagno, A., et al. (2007). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Exarchou, V., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Exarchou, V., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. Available at: [Link]

-

Reddit r/chemhelp. (2025). Phenol OH Proton NMR Question. Reddit. Available at: [Link]

-

Al-Masum, Md. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Abe, H., et al. (2021). Hydration dynamics and IR spectroscopy of 4-fluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for an unspecified article. Rsc.org. (Note: The specific article is not detailed in the search result, but it provides sample IR data for phenols). Available at: [Link]

-

PubChem. (2024). (2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook. Available at: [Link]

-

Taha, M. Q., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. Available at: [Link]

-

Malenga, G., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, Y., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. The Royal Society of Chemistry. Available at: [Link]

-

Chemical Synthesis Database. (2025). 2-fluoro-3-(4-methoxyphenyl)pyridine. Chemical Synthesis Database. Available at: [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methoxyamphetamine 2tms - Optional[13C NMR]. SpectraBase. Available at: [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange. Available at: [Link]

-

Semantic Scholar. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available at: [Link]

-

EPG Pathshala. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. Available at: [Link]

Sources

- 1. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Physical Characteristics and Synthetic Profiling of 2-Fluoro-4-methoxyphenyl Substituted Phenols

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and alkoxylated aromatic rings is a highly effective method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-fluoro-4-methoxyphenyl substituted phenol scaffold represents a privileged structural motif. This biphenyl-like architecture is frequently utilized in the development of central nervous system (CNS) therapeutics, including Phosphodiesterase 10A (PDE10A) inhibitors and Metabotropic Glutamate Receptor 2 (mGluR2) negative allosteric modulators (NAMs)[1].

This technical guide provides an in-depth analysis of the physical characteristics, electronic profiling, and validated synthetic methodologies associated with 2-fluoro-4-methoxyphenyl substituted phenols, equipping researchers with the foundational data necessary for rational drug design and late-stage functionalization.

Electronic and Structural Profiling

The unique physical and chemical behavior of 2-fluoro-4-methoxyphenyl substituted phenols is dictated by the push-pull electronic effects and steric constraints of its substituents.

-

The Fluorine Effect: The highly electronegative fluorine atom at the ortho position serves a dual purpose. First, it lowers the pKa of adjacent protons and increases the overall lipophilicity of the molecule without adding significant van der Waals volume. Second, the steric repulsion between the ortho-fluorine and the ortho-protons of the adjacent phenol ring restricts rotation around the biaryl bond, locking the molecule into a specific dihedral conformation that is often critical for receptor binding [2].

-

The Methoxy Effect: The para-methoxy group acts as a strong electron-donating group via resonance, enriching the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution if further derivatization is required. Furthermore, the methoxy oxygen serves as a crucial hydrogen bond acceptor (HBA).

-

The Phenolic Hydroxyl: The phenol moiety provides a critical hydrogen bond donor (HBD). Its acidity (pKa ~9.5) ensures that the molecule remains predominantly unionized at physiological pH (7.4), which is essential for passive membrane permeation.

Physicochemical Characteristics

Understanding the physical properties of these compounds is critical for predicting their behavior in vivo, particularly for CNS targets where blood-brain barrier (BBB) penetration is required. The data below summarizes the generalized physical characteristics of the core 2-fluoro-4-methoxyphenyl phenol scaffold (e.g., 3-chloro-5-(2-fluoro-4-methoxyphenyl)phenol)[3].

Table 1: Quantitative Physicochemical Data

| Property | Typical Range / Value | Pharmacological Implication |

| Physical State | Off-white to pale yellow solid | Indicates stable crystalline lattice configurations at room temperature. |

| Molecular Weight | 218.22 – 350.00 g/mol | Falls well within Lipinski's Rule of 5, ensuring high potential for oral bioavailability. |

| Melting Point | 110°C – 145°C | Varies based on phenol substitution; high enough for stable formulation. |

| XLogP3 (Lipophilicity) | 3.0 – 4.5 | Optimal lipophilicity range for passive diffusion across the BBB [4]. |

| Topological Polar Surface Area (TPSA) | 29.5 – 50.0 Ų | Low TPSA (< 90 Ų) is highly favorable for CNS penetrance and cellular uptake. |

| Hydrogen Bond Donors (HBD) | 1 (Phenolic -OH) | Facilitates targeted, directional interactions with receptor binding pockets. |

| Hydrogen Bond Acceptors (HBA) | 2 – 4 (-OCH₃, -F, -OH) | Enhances target binding affinity via dipole interactions without over-hydrating the molecule. |

| pKa (Phenolic -OH) | 9.2 – 9.8 | Ensures the compound remains >99% unionized in systemic circulation (pH 7.4). |

Synthetic Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Synthesis of the Biphenyl Phenol Scaffold via Suzuki-Miyaura Coupling

The most robust method for assembling the 2-fluoro-4-methoxyphenyl phenol core is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated phenol and (2-fluoro-4-methoxyphenyl)boronic acid.

Causality & Design:

-

Catalyst Choice: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, minimizing unwanted protodeboronation of the boronic acid.

-

Base Selection: K₂CO₃ provides the necessary basicity to activate the boronic acid into a reactive boronate complex without degrading the sensitive phenolic hydroxyl group.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (e.g., 3-bromo-5-chlorophenol, 1.0 equiv) and (2-fluoro-4-methoxyphenyl)boronic acid (1.2 equiv). Validation: Using a slight excess of boronic acid compensates for any trace protodeboronation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

-

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Validation: Water is strictly required to dissolve the base and facilitate the transmetalation step.

-

Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the reaction via LC-MS. Validation: The disappearance of the aryl halide mass peak and the emergence of the product mass [M+H]⁺ confirms complete conversion.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-fluoro-4-methoxyphenyl substituted phenol.

Workflow for the Suzuki-Miyaura synthesis of 2-fluoro-4-methoxyphenyl phenols.

Late-Stage O-Methylation for PET Radiotracer Synthesis

For applications in neuroimaging, the phenol moiety serves as an ideal precursor for positron emission tomography (PET) radiotracers. The synthesis of [¹¹C]mGluR2 NAMs utilizes late-stage O-[¹¹C]methylation [1].

Causality & Design:

-

Radiolabeling Agent: [¹¹C]CH₃I is used due to its high reactivity with phenoxide ions, allowing for ultra-fast reaction times (critical given the 20.4-minute half-life of Carbon-11).

-

Solvent: Anhydrous DMF is used to maximize the nucleophilicity of the phenoxide ion by minimizing solvation of the anion.

Step-by-Step Protocol:

-

Precursor Activation: Dissolve the precursor phenol (1.5 µmol) in anhydrous DMF (0.35 mL). Add 0.5N NaOH (3.0 µL) to deprotonate the phenol, generating the highly nucleophilic phenoxide.

-

Radiolabeling: Trap [¹¹C]CH₃I (produced via a cyclotron) into the reaction vial at room temperature.

-

Heating: Heat the sealed reaction vessel to 80°C for exactly 3 minutes. Validation: Prolonged heating leads to radiotracer decay; 3 minutes provides the optimal balance of radiochemical yield and specific activity.

-

Quenching: Quench the reaction by adding 1.0 mL of sterile HPLC-grade water to halt alkylation and prepare the sample for chromatography.

-

Purification: Inject the mixture onto a semi-preparative HPLC system. Collect the radioactive fraction corresponding to the product.

-

Formulation: Trap the HPLC fraction on a C-18 Sep-Pak cartridge, wash with water to remove HPLC solvents, and elute the final [¹¹C]-radiotracer with 0.6–1.0 mL of Ethanol. Validation: Radiochemical purity must be >99% via analytical radio-HPLC before biological use.

Workflow for the late-stage O-[11C]methylation of phenol precursors for PET imaging.

Analytical Characterization

Validating the structural integrity of the synthesized 2-fluoro-4-methoxyphenyl substituted phenols requires precise interpretation of spectral data.

-

¹H NMR (500 MHz, CDCl₃): The diagnostic methoxy (-OCH₃) protons appear as a sharp singlet at δ 3.80–3.85 ppm . The aromatic proton adjacent to the fluorine atom typically presents as a doublet of doublets (dd) around δ 6.70–6.80 ppm , exhibiting a strong ortho coupling with the ¹⁹F nucleus (J ≈ 11.5–12.0 Hz). The phenolic -OH proton appears as a broad singlet between δ 5.00–6.00 ppm , which will disappear upon D₂O exchange.

-

¹³C NMR (125 MHz, CDCl₃): The most critical diagnostic peak is the carbon directly attached to the fluorine atom, which appears as a massive doublet at δ 159.5–162.0 ppm with a primary carbon-fluorine coupling constant (¹J_C-F) of approximately 245–250 Hz . The methoxy carbon is consistently observed at δ 55.8 ppm .

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) typically yields a strong[M+H]⁺ or [M-H]⁻ ion depending on the ionization mode. The presence of the fluorine atom does not create an isotope pattern, but if a chlorine atom is present on the phenol ring, a distinct 3:1 M/M+2 isotopic ratio will be observed.

References

-

Zheng, Q., et al. "Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2." bioRxiv (2021). Available at: [Link]

-

"Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A." National Institutes of Health (NIH). Available at:[Link]

Structural Mastery: The Crystallography and Conformational Dynamics of Fluorinated Biphenyls in Drug Design

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. However, its inherent conformational flexibility often leads to off-target binding and poor metabolic stability. As application scientists, we leverage fluorine substitution to dictate the three-dimensional architecture of these molecules. This whitepaper provides an in-depth technical analysis of the crystal structure of fluorinated biphenyl compounds, exploring how precise crystallographic control over dihedral angles and non-covalent interactions translates into rational drug design and advanced material development.

The Bioisosteric Power of Fluorine in Biphenyl Scaffolds

In drug design, fluorine is far more than a simple bioisostere for hydrogen. Based on van der Waals radii, fluorine is approximately 20% larger than hydrogen, and its high electronegativity fundamentally alters the electron density of the aromatic rings it occupies[1].

When applied to a biphenyl core, fluorine substitution acts as a "conformational lock." Unsubstituted biphenyls are relatively planar in the solid state but highly twisted in solution. By introducing fluorine at the ortho position, we induce significant steric hindrance and electrostatic repulsion between the fluorine atom and the ortho-substituents on the adjacent ring. This forces the biphenyl system out of planarity, restricting the inter-ring dihedral angle. Conversely, meta and para substitutions exert powerful inductive effects without severely restricting the dihedral angle, allowing us to tune the electronic properties of the molecule for specific target interactions[2].

Fig 1. Mechanistic pathway of fluorine substitution on biphenyl conformation and target affinity.

Crystallographic Signatures: Dihedral Angles and Packing Motifs

Single-crystal X-ray diffraction (SC-XRD) provides the definitive ground truth for understanding the conformational preferences of fluorinated biphenyls.

In highly fluorinated biphenyls synthesized via palladium-catalyzed homocoupling, SC-XRD reveals an intramolecular dihedral angle of approximately 47°[3]. This specific twist allows the molecules to form unique cross-like stacks driven by arene–perfluoroarene π -stacking interactions, a critical feature for designing liquid crystals and organic semiconductors[3][4]. Similarly, in novel fluorinated biphenyls designed for organic solar cells (e.g., DFBPE), the dihedral angle between the newly formed bonds is strictly maintained at -38.5°[5][6].

Quantitative Crystallographic Data Summary

Compound Class / MoleculeDihedral Angle (°)Key Intermolecular InteractionsPrimary ApplicationDiflunisal (DFL)Restricted (Orthogonal tendency)Intramolecular H-bond, π π stacking (Phe297)NSAID / ACMSD Inhibitor[7]DFBPE-38.5°C-H···F contacts, dipole-dipoleOrganic Electronics[5]Perfluorobiphenyls~47.0°Arene-perfluoroarene π -stackingLiquid Crystals / Materials[3]F-Biphenyl ImidazolesConformationally lockedMultipolar interactions (Arg109, Lys231)CYP17 Inhibitors[2]

Translating Structure to Function: Drug Design Case Studies

The crystallographic data directly informs rational drug design. By understanding the solid-state conformation, we can predict and optimize ligand-protein binding in solution.

Diflunisal and ACMSD Inhibition: Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is an FDA-approved NSAID that has been repurposed as an inhibitor of ACMS decarboxylase (ACMSD)[7][8]. The crystal structure of the ACMSD-diflunisal complex (PDB: 7K12) reveals that the fluorinated phenyl ring engages in precise π

π stacking interactions with the Phe297 residue of the protein[7][8]. The ortho-fluorine restricts the flexibility of the biphenyl core, pre-organizing the molecule into the bioactive conformation required to induce the movement of loop β 3* toward the active site[7][8].Prostate Cancer (CYP17 Inhibitors): In the development of biphenyl methylene imidazole-type CYP17 inhibitors, meta-fluoro substitution significantly improves in vivo activity. Docking studies supported by crystallographic models demonstrate that the fluorine atoms form highly specific multipolar interactions with Arg109, Lys231, His235, and Glu305 in the binding pocket, while simultaneously prolonging the drug's plasma half-life to 12.8 hours[2].

HIV-1 NNRTIs: For non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing fluorine into the biphenyl ring of diarylpyrimidines boosts metabolic stability due to the strength of the C-F bond (98–115 kcal/mol)[10]. The fluorine substitution stabilizes the required "U" conformation of the molecule, enhancing π

π interactions with the hydrophobic cavity of the RT enzyme (Y181, Y188, W229)[9].Standard Operating Procedure: SC-XRD of Fluorinated Biphenyls

To ensure the highest scientific integrity, the determination of fluorinated biphenyl crystal structures requires a rigorous, self-validating experimental workflow. Fluorine atoms exhibit high thermal displacement parameters at room temperature, which can mask subtle C-H···F interactions and artificially shorten C-F bond lengths in the electron density map.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

-

Action: Dissolve the fluorinated biphenyl in a minimal amount of a good solvent (e.g., dichloromethane) and place it in an inner vial. Surround this with an outer vial containing a volatile anti-solvent (e.g., hexanes).

-

Causality: Slow diffusion rates reduce the number of nucleation sites, yielding larger, defect-free single crystals essential for high-resolution diffraction.

-

Validation: Inspect crystals under a polarized light microscope. A valid crystal must exhibit sharp, uniform extinction when rotated, confirming a single crystalline domain.

Step 2: Cryogenic Mounting and Pre-Screening

-

Action: Coat the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen stream.

-

Causality: Cooling to 100 K freezes out the dynamic thermal motion of the highly electronegative fluorine atoms, preventing rotational disorder (especially crucial if -CF3 groups are present) and allowing for accurate bond length determination[3].

-

Validation: Perform a fast preliminary scan. The unit cell indexing must yield a low volume error (<0.1%) before committing to a full data collection run.

Step 3: High-Redundancy Data Collection

-

Action: Collect full-sphere diffraction data using Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation, ensuring high redundancy (multiplicity > 4).

-

Causality: High redundancy is required to perform accurate empirical absorption corrections, compensating for the electron-dense nature of the fluorinated aromatic system.

-

Validation: Post-integration, the internal agreement factor ( Rint ) must be < 0.05. A higher value indicates crystal twinning or radiation damage.

Step 4: Structure Solution and Anisotropic Refinement

-

Action: Solve the structure using dual-space or direct methods. Refine all non-hydrogen atoms (C, O, N, F) anisotropically using full-matrix least-squares on F2 .

-

Causality: Anisotropic refinement models the ellipsoidal electron density of the fluorine atoms. This is critical to distinguish C-F bonds (~1.35 Å) from C-O or C-N bonds, which can appear similar in low-resolution isotropic maps.

-

Validation: The final structural model is validated when R1 < 0.05, wR2 < 0.15, and the highest peak in the residual electron density map is < 0.5 e− /Å 3 .

Fig 2. Self-validating SC-XRD workflow for resolving fluorinated biphenyl crystal structures.

Conclusion

The crystal structure of fluorinated biphenyls serves as the foundational blueprint for advanced molecular design. By understanding how fluorine substitution dictates dihedral angles and drives specific non-covalent interactions, scientists can rationally engineer molecules with superior pharmacokinetic profiles, enhanced target affinity, and highly ordered supramolecular architectures.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. (2010) | Qingzhong Hu | 41 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. feradical.utsa.edu [feradical.utsa.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-(2-Fluoro-4-methoxyphenyl)phenol molecular weight and formula

An In-depth Technical Guide to 3-(2-Fluoro-4-methoxyphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-methoxyphenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available, this document synthesizes information from structurally related molecules and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the utility of this and similar fluorinated biphenyl compounds.

Introduction: The Significance of Fluorinated Biphenyl Phenols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biphenyl phenol scaffold is also a prevalent motif in a variety of bioactive compounds, demonstrating a broad spectrum of activities, including antimicrobial, antioxidant, and anticancer effects.

The compound 3-(2-Fluoro-4-methoxyphenyl)phenol combines these two key pharmacophores. The presence of a fluorine atom and a methoxy group on one of the phenyl rings, coupled with a hydroxyl group on the other, suggests a molecule with tailored electronic and steric properties. This unique substitution pattern makes it a compelling candidate for investigation in drug discovery programs and as a building block in the synthesis of more complex chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Fluoro-4-methoxyphenyl)phenol have been calculated based on its chemical structure. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Chemical Formula | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.23 g/mol |

| Appearance (Predicted) | White to off-white solid |

| Solubility (Predicted) | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. |

| SMILES | COc1cc(c(F)cc1)c2cccc(O)c2 |

| InChI | InChI=1S/C13H11FO2/c1-16-9-5-6-11(12(14)7-9)10-4-2-3-8(15)13(10)17/h2-7,15,17H,1H3 |

Synthesis and Purification

While a specific, validated synthesis for 3-(2-Fluoro-4-methoxyphenyl)phenol is not documented in readily available literature, a plausible synthetic route can be proposed based on well-established cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods are widely used for the formation of carbon-carbon bonds between two aromatic rings.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The proposed workflow involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki coupling workflow for the synthesis of 3-(2-Fluoro-4-methoxyphenyl)phenol.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromophenol

-

(2-Fluoro-4-methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromophenol (1.0 eq), (2-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the flask.

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a nitrogen atmosphere.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(2-Fluoro-4-methoxyphenyl)phenol.

Analytical Characterization

The identity and purity of the synthesized 3-(2-Fluoro-4-methoxyphenyl)phenol should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the 13 carbon atoms in the molecule, with the carbon bearing the fluorine atom showing a characteristic coupling. |

| ¹⁹F NMR | A singlet or doublet in the typical range for an aryl fluoride. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 218.23). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications and Mechanism of Action

Based on the structural motifs present in 3-(2-Fluoro-4-methoxyphenyl)phenol, several potential applications in drug discovery and materials science can be hypothesized.

Medicinal Chemistry

-

Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties, and the presence of a fluorine atom can enhance this activity.[1]

-

Anticancer Agents: Certain benzylphenol and biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.[1]

-

Enzyme Inhibitors: The specific substitution pattern may allow for targeted binding to the active sites of various enzymes.

Caption: Hypothetical modulation of signaling pathways by 3-(2-Fluoro-4-methoxyphenyl)phenol.

Materials Science

The unique electronic properties conferred by the fluorine and methoxy groups make this compound a potential building block for the synthesis of:

-

Polymers and Coatings: With improved thermal stability and chemical resistance.

-

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials.

Safety and Handling

While specific toxicity data for 3-(2-Fluoro-4-methoxyphenyl)phenol is unavailable, compounds with similar structures, such as other methoxyphenols and fluorinated aromatics, should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Methoxyphenols are known to be eye, skin, and mucous membrane irritants.[2] Ingestion can cause gastrointestinal distress.[2]

Conclusion

3-(2-Fluoro-4-methoxyphenyl)phenol represents a promising, yet underexplored, chemical entity. Its structure suggests a range of potential applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, potential synthesis, and applications based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this molecule.

References

-

OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

Sources

Thermodynamic Solvation Profiling of 3-(2-Fluoro-4-methoxyphenyl)phenol: A Technical Whitepaper

Executive Summary

The compound 3-(2-Fluoro-4-methoxyphenyl)phenol is a highly functionalized biphenyl derivative utilized as a critical building block in advanced medicinal chemistry and materials science. Understanding its solubility profile in organic solvents is paramount for optimizing downstream applications, such as Suzuki-Miyaura cross-coupling reactions, purification workflows, and biological assay formulation. This whitepaper provides an in-depth analysis of the structural causality dictating its solvation thermodynamics, supported by a rigorous, self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Causality

The solubility of a molecule is not merely a macroscopic observation but the thermodynamic culmination of its microscopic structural features. For 3-(2-Fluoro-4-methoxyphenyl)phenol, three primary structural domains dictate its interaction with organic solvents:

The Ortho-Fluorine Effect on Biphenyl Planarity

Fluorine has a van der Waals radius of 1.47 Å, which is slightly larger than that of hydrogen (1.20 Å)[1]. When positioned ortho to the biphenyl linkage, this seemingly small increase in steric bulk profoundly impacts the molecule's 3D conformation. The steric repulsion between the ortho-fluorine and the protons/methoxy group on the adjacent phenyl ring forces the biphenyl system out of planarity, significantly increasing the dihedral angle[2].

While highly planar biphenyls exhibit strong intermolecular π-π stacking—resulting in high crystal lattice energies and poor solubility—the distorted geometry induced by the ortho-fluorine disrupts efficient crystal packing[3]. This lowered lattice energy thermodynamically favors the dissolution of the compound into organic solvents.

Hydrogen Bonding Networks

The molecule features two highly polar functional groups:

-

Phenol (-OH): Acts as both a strong hydrogen bond donor and acceptor.

-

Methoxy (-OCH3): Acts as a hydrogen bond acceptor.

These groups create a strong thermodynamic driving force for solvation in polar solvents. However, in non-polar solvents (e.g., hexane), the inability of the solvent to break the strong intermolecular hydrogen bonds between the phenol groups of adjacent molecules results in poor solubility.

Structural features dictating the solvation thermodynamics of the fluorinated biphenyl.

Empirical Solubility Profile

Based on the thermodynamic principles outlined above, the solubility of 3-(2-Fluoro-4-methoxyphenyl)phenol exhibits a distinct gradient across different solvent classes. The following table summarizes the quantitative solubility profile (expressed as equilibrium thermodynamic solubility) to guide solvent selection for stock solutions and synthetic reactions.